1,2-(Dimethoxymethano)fullerene c(60)
CAS No.: 155679-97-3
Cat. No.: VC21142669
Molecular Formula: C63H6O2
Molecular Weight: 794.7 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 155679-97-3 |
---|---|
Molecular Formula | C63H6O2 |
Molecular Weight | 794.7 g/mol |
Standard InChI | InChI=1S/C63H6O2/c1-64-63(65-2)61-57-50-43-31-23-14-5-3-4-6-9(5)18-25(23)33-34-26(18)24-15(6)17-13-8(4)11-10-7(3)12-16(14)29(31)37-35-21(12)19(10)27-28-20(11)22(13)36-38-30(17)32(24)44-46(34)55(54(57)45(33)43)58-51(44)49(38)53-42(36)40(28)47-39(27)41(35)52(48(37)50)59(61)56(47)60(53)62(58,61)63/h1-2H3 |
Standard InChI Key | GIRMMHBSMRUEQM-UHFFFAOYSA-N |
SMILES | COC1(C23C14C5=C6C7=C8C5=C9C1=C5C%10=C%11C%12=C%13C%10=C%10C1=C8C1=C%10C8=C%10C%14=C%15C%16=C%17C(=C%12C%12=C%17C%17=C%18C%16=C%16C%15=C%15C%10=C1C7=C%15C1=C%16C(=C%18C7=C2C2=C%10C(=C5C9=C42)C%11=C%12C%10=C%177)C3=C16)C%14=C%138)OC |
Canonical SMILES | COC1(C23C14C5=C6C7=C8C5=C9C1=C5C%10=C%11C%12=C%13C%10=C%10C1=C8C1=C%10C8=C%10C%14=C%15C%16=C%17C(=C%12C%12=C%17C%17=C%18C%16=C%16C%15=C%15C%10=C1C7=C%15C1=C%16C(=C%18C7=C2C2=C%10C(=C5C9=C42)C%11=C%12C%10=C%177)C3=C16)C%14=C%138)OC |
Introduction
Chemical Structure and Properties
Basic Chemical Information
1,2-(Dimethoxymethano)fullerene C60 is characterized by specific chemical identifiers and properties that distinguish it from other fullerene derivatives. The essential chemical data for this compound is presented in Table 1.
Table 1: Chemical Identification and Basic Properties
Structural Characteristics
The structure of 1,2-(Dimethoxymethano)fullerene C60 features a modified fullerene cage with a methano bridge bearing two methoxy groups. This [2+1] cycloaddition at the 1,2-position of the fullerene cage produces a cyclopropane ring structure where the dimethoxymethano group is attached . The addition occurs at one of the double bonds between two adjoining hexagons in the C60 structure, preserving much of the original spherical architecture while introducing new functionality.
In this derivative, the dimethoxymethano group creates significant changes in the electronic distribution around the site of addition, affecting the compound's electronic properties. The cyclopropane ring formed during functionalization introduces strain in the fullerene cage, slightly distorting its shape at the site of addition . This structural modification alters the π-electron system of the parent C60, resulting in different reactivity patterns and physical properties .
Physical Properties
The physical properties of 1,2-(Dimethoxymethano)fullerene C60 differ substantially from those of pristine C60, particularly in terms of solubility, optical absorption, and electronic characteristics. Table 2 compares selected physical properties of 1,2-(Dimethoxymethano)fullerene C60 with those of the parent C60.
Table 2: Comparative Physical Properties
Property | 1,2-(Dimethoxymethano)fullerene C60 | Pristine C60 |
---|---|---|
Appearance | Solid | Black solid |
Solubility | Enhanced in organic solvents | Poor in polar solvents, soluble in aromatic solvents |
XLogP3 | 15.5 | 21.59 |
Topological Polar Surface Area | 18.5 Ų | N/A |
Optical Absorption | Modified absorption profile | Absorbs in UV and visible region |
Flash Point | N/A | 94°C |
Melting Point | N/A | >280°C |
Synthesis Methods
Cycloaddition Reactions
The synthesis of 1,2-(Dimethoxymethano)fullerene C60 typically employs [2+1] cycloaddition reactions, which are among the most common methods for functionalizing the fullerene core . The primary synthetic approach involves the reaction of C60 with appropriate diazo compounds containing methoxy groups, leading to the formation of the desired methanofullerene structure.
In the [2+1] cycloaddition process, the diazo compound first decomposes to form a reactive carbene intermediate, which then adds across a 6,6-bond (a bond between two adjoining hexagons) of the C60 cage. This addition results in the formation of a three-membered ring (cyclopropane) structure at the site of addition, with the methoxy groups attached to the bridging carbon atom .
Bingel Reaction
Another important method for synthesizing 1,2-(Dimethoxymethano)fullerene C60 is the Bingel reaction, which involves nucleophilic cyclopropanation of C60 using stabilized carbanions . In this approach, a dimethoxy-substituted malonate derivative is deprotonated to form a nucleophilic carbanion, which attacks a 6,6-bond of the fullerene cage. Subsequent intramolecular substitution leads to the formation of the cyclopropane ring with the dimethoxymethano functionality .
The Bingel reaction typically proceeds under mild conditions, often at room temperature, using iodine as an oxidant and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base in toluene or other appropriate solvents . This method offers good selectivity for 6,6-bonds and can provide 1,2-(Dimethoxymethano)fullerene C60 in moderate to good yields, depending on the specific reaction conditions and the substitution patterns of the starting materials.
Applications
Application | Mechanism | Potential Benefits |
---|---|---|
Photodynamic Therapy | Generation of ROS upon light irradiation | Targeted destruction of cancer cells |
Antiviral Activity | Interaction with viral proteins or enzymes | Inhibition of viral replication |
Drug Delivery | Carrier for therapeutic agents | Enhanced drug targeting and efficacy |
Antioxidant Activity | Scavenging of free radicals | Protection against oxidative stress |
Imaging and Diagnostics | Contrast agent properties | Enhanced visualization of biological structures |
Research on fullerene derivatives has shown that they can inhibit influenza A viral infection , suggesting potential applications in antiviral therapy. Additionally, studies on cancer treatment indicate that functionalized fullerenes can enhance chemo-sensitization of tumor cells to chemotherapeutic agents in drug-resistant cancer cells .
Materials Science Applications
In materials science, 1,2-(Dimethoxymethano)fullerene C60 and similar methanofullerenes have potential applications in electronic devices, photovoltaics, and advanced materials. The modification of the fullerene core with functional groups enhances chemical reactivity and solubility, making these derivatives useful as building blocks for more complex molecules and materials.
Methanofullerenes are particularly notable for their use in organic photovoltaic devices. C60 derivatives are commonly employed as electron acceptors in donor/acceptor-based solar cells due to their high electronic affinity . The addition of functional groups like dimethoxymethano can optimize the electronic properties, solubility, and processing characteristics of these materials, potentially leading to improved device performance.
Additionally, functionalized fullerenes can serve as components in various nanostructured materials, including polymeric composites, thin films, and molecular electronics. The unique electronic and optical properties of these compounds make them valuable for applications requiring specific light absorption, electron transfer, or energy conversion capabilities.
Comparison with Other Fullerene Derivatives
To understand the unique properties and potential applications of 1,2-(Dimethoxymethano)fullerene C60, it is valuable to compare it with other fullerene derivatives. Table 4 presents a comparison of selected properties and characteristics of various functionalized fullerenes.
Table 4: Comparison of 1,2-(Dimethoxymethano)fullerene C60 with Other Fullerene Derivatives
Different functionalization strategies result in fullerene derivatives with varying properties and applications. Hydroxylation, for instance, renders fullerenes water-soluble and enhances their antioxidant properties , while the addition of amino groups can improve interactions with biological systems and enable pH-responsive behavior.
The dimethoxymethano group in 1,2-(Dimethoxymethano)fullerene C60 provides a balance of properties, enhancing solubility in organic solvents while maintaining many of the electronic characteristics of the fullerene core. This makes it potentially useful in applications requiring processing in organic media, such as the fabrication of electronic devices or photovoltaic cells.
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